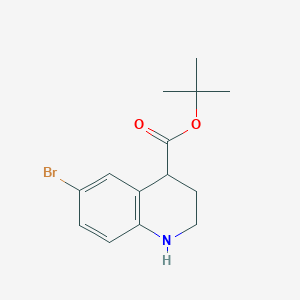

6-溴-1,2,3,4-四氢喹啉-4-甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

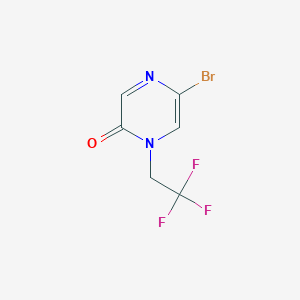

Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound that is part of a family of tetrahydroquinoline derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butyl group is a common protecting group used in the synthesis of these compounds, which can be later deprotected to yield a variety of functionalized molecules.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the use of tert-butoxycarbonylation reagents. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without the need for a base, leading to high yields . An improved synthesis of a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be elucidated using spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was determined by X-ray crystallographic analysis, which revealed the presence of aromatic π-stacking interactions and hydrogen bonding stabilizing the structure in the solid state .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, was used in a Diels-Alder reaction to form a hexahydrofuro[3,4-h]isoquinoline derivative, which could then be subjected to further electrophilic and nucleophilic reactions, as well as reduction and oxidation of its functional groups . Additionally, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction with quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The introduction of substituents such as bromo groups can also influence the electronic properties and reactivity, as seen in the intramolecular charge transfer and dual fluorescence observed with 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) . The solvatochromic measurements and time-resolved fluorescence studies provide insights into the dipole moments and charge-transfer dynamics of these compounds, which are essential for understanding their behavior in different environments.

科学研究应用

在治疗和药物合成中的应用

四氢喹啉,包括相关化合物,已被广泛研究其治疗潜力。一个值得注意的应用领域是在抗癌抗生素和神经保护剂的合成中。美国FDA批准了trabectedin,一种衍生自相关骨架的化合物,标志着抗癌药物发现的一个里程碑,说明四氢喹啉衍生物在药物化学中的重要性 (Singh & Shah, 2017)。这突出了6-溴-1,2,3,4-四氢喹啉-4-甲酸叔丁酯在药物合成中的潜力,尤其是在新型治疗剂的开发中。

在合成有机化学中的作用

该化合物的结构特征使其在合成有机化学中具有价值,特别是在从芳基腙合成吲哚的Fischer合成中。研究表明,在四氢喹啉环上进行攻击后发生各种转化,导致吲哚的合成,吲哚是许多生物活性化合物中的核心结构 (Fusco & Sannicolo, 1978)。这强调了6-溴-1,2,3,4-四氢喹啉-4-甲酸叔丁酯和相关化合物在构建复杂有机分子中的作用,这些分子可能在制药和材料科学中得到应用。

抗氧化特性和环境影响

虽然与6-溴-1,2,3,4-四氢喹啉-4-甲酸叔丁酯没有直接联系,但与四氢喹啉衍生物具有酚性质的合成酚类抗氧化剂(SPA)已广泛用于各种工业和商业产品中,以抑制氧化反应并延长保质期。这些化合物已在各种环境基质中被检测到,表明它们普遍使用并可能对环境产生影响 (Liu & Mabury, 2020)。这表明了解6-溴-1,2,3,4-四氢喹啉-4-甲酸叔丁酯的环境行为和潜在影响非常重要,特别是在其降解、人体接触和毒性方面。

属性

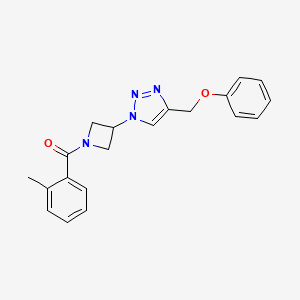

IUPAC Name |

tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSSXPAAXKJIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile](/img/structure/B2523242.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)

![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)